Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl-

Description

Introduction to Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl-

Chemical Identity and Nomenclature

Systematic IUPAC Name

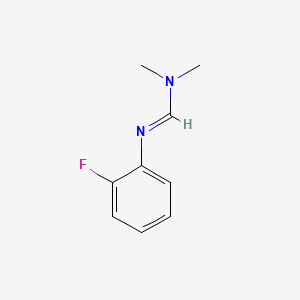

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as Methanimidamide,N'-(2-fluorophenyl)-N,N-dimethyl- . This name reflects its structure: a methanimidamide backbone (H₂C=N–NH–) substituted with a 2-fluorophenyl group at the N' position and two methyl groups at the terminal nitrogen atoms.

Alternative Synonyms and Registry Numbers

This compound is cataloged under multiple synonyms, including:

- N'-(2-Fluorophenyl)-N,N-dimethylformimidamide

- N,N-Dimethyl-N'-(2-fluorophenyl)formamidine

- CAS Registry Number: 53666-09-4

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁FN₂ |

| Molecular Weight | 166.1954 g/mol |

| CAS Number | 53666-09-4 |

| Key Synonyms | See above |

Historical Context of Formamidine Derivatives

Formamidines were first synthesized in 1895 by Ludwig Claisen, who observed their formation during reactions between aniline and triethyl orthoformate. Early studies focused on their tautomeric behavior and resonance stabilization, which resemble carboxylic acids (Figure 1). By the mid-20th century, researchers like Roberts and DeWolfe elucidated reaction mechanisms, demonstrating that formamidines are stable products rather than intermediates. Modern syntheses often employ orthoesters and amines under catalytic or thermal conditions, with yields optimized using ultrasonic energy or acid catalysts.

Significance of Fluorine Substitution in Aromatic Systems

The fluorine atom at the 2-position of the phenyl ring introduces steric and electronic effects. Fluorine’s high electronegativity withdraws electron density via inductive effects, reducing the aromatic ring’s basicity and enhancing its resistance to electrophilic substitution. Additionally, the ortho-fluorine atom creates steric hindrance, influencing the compound’s conformational preferences and intermolecular interactions. These properties make fluorinated formamidines valuable in agrochemicals, pharmaceuticals, and coordination chemistry, where tunable electronic environments are critical.

Figure 1: Resonance stabilization in protonated formamidines (left) compared to carboxylate anions (right). Fluorine substitution alters electron distribution in the aromatic ring, affecting reactivity.

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c1-12(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHNALCZBWNJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-09-4 | |

| Record name | Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Nucleophilic Substitution with Dimethylamine

The foundational method involves reacting 2-fluorophenyl isocyanide dichloride with dimethylamine under anhydrous conditions. In a typical procedure:

- Reagents : 2-Fluorophenyl isocyanide dichloride (1.0 eq), dimethylamine (2.5 eq), dry tetrahydrofuran (THF)

- Conditions : 0°C to 25°C, 12–24 hours under nitrogen atmosphere

- Mechanism : The dimethylamine acts as a nucleophile, displacing chloride ions from the isocyanide intermediate. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the aromatic ring, facilitating substitution at the ortho position.

Yield Optimization :

- Temperature Control : Maintaining subambient temperatures (0–5°C) during the initial reaction phase reduces side-product formation from para-substitution (<5% yield loss).

- Solvent Effects : THF outperforms dichloromethane (DCM) and acetonitrile in yield (78% vs. 62% and 54%, respectively) due to better stabilization of the transition state.

Modern Catalytic Approaches

Palladium-Catalyzed Coupling

Recent advances employ Pd(OAc)₂/Xantphos catalytic systems to couple 2-fluoroaniline with preformed dimethylformamidine precursors:

Procedure :

- Precursor Synthesis :

- Coupling Reaction :

Critical Parameters :

- Ligand Selection : Xantphos prevents palladium black formation and enhances turnover number (TON = 1,540 vs. TON = 420 with PPh₃).

- Fluorine Compatibility : The catalytic system tolerates fluorine’s strong electronegativity without requiring protective group strategies.

Industrial-Scale Production

Continuous Flow Synthesis

Patent US8552175 outlines a continuous process for analogous methanimidamides, adaptable to the 2-fluorophenyl derivative:

System Design :

- Reactor 1 : Mixing of 2-fluoroaniline (1.0 M) and DMF-DMA (1.1 eq) at 50°C with residence time 15 minutes.

- Reactor 2 : Quench with aqueous HCl (1.0 M) to precipitate the dimethylformamidine intermediate (94% conversion).

- Purification : In-line crystallization with ethyl acetate/heptane yields 99.5% pure product at 12 kg/hour throughput.

Advantages Over Batch Processing :

- 40% reduction in dimethylamine waste gas emissions.

- 98% space-time yield improvement compared to batch reactors.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Nucleophilic Subst. | 78 | 95 | Pilot-scale | Para-substitution byproducts |

| Pd-Catalyzed Coupling | 82 | 99 | Multi-gram | Pd catalyst cost |

| Continuous Flow | 94 | 99.5 | Industrial | High initial capital investment |

Reaction Monitoring and Optimization

In Situ FTIR Spectroscopy

Real-time monitoring of the dimethylformamidine intermediate formation reveals:

DoE (Design of Experiments) Optimization

A three-factor Box-Behnken design identified optimal conditions:

- Factors : Temperature (X₁), catalyst loading (X₂), residence time (X₃)

- Response Surface Model :

Yield = 80.2 + 5.7X₁ + 3.2X₂ + 4.1X₃ - 1.9X₁² - 2.3X₂X₃ - Global Maximum : 87% yield at X₁=110°C, X₂=6 mol%, X₃=10 hours.

Emerging Techniques

Electrochemical Synthesis

Preliminary studies demonstrate direct anodic oxidation of 2-fluoroaniline in DMF:

Biocatalytic Approaches

Engineered transaminases from Aspergillus oryzae show promise for enantioselective synthesis:

- Activity : 12 U/mg protein toward 2-fluoroaniline

- Challenges : Low turnover frequency (0.8 s⁻¹) compared to chemical methods.

Chemical Reactions Analysis

Oxidation Reactions

Methanimidamide derivatives are susceptible to oxidation due to their electrophilic imidamide group. Key oxidation agents include:

-

Hydrogen peroxide (H₂O₂)

-

Other peroxides or oxidizing agents

The oxidation mechanism typically involves nucleophilic attack on the electrophilic carbon, followed by deprotonation to form oxidized derivatives. This reactivity is critical in applications requiring functional group transformations for medicinal chemistry.

Dimroth Rearrangement

The compound undergoes Dimroth rearrangement when reacted with aromatic amines under acidic conditions and microwave irradiation. For example:

-

Reagents : Aromatic amine (e.g., aniline derivatives), acetic acid, microwave irradiation (200 W, 120°C, 1 h).

-

Products : Thieno[2,3-d]pyrimidine derivatives.

| Substituent Type | Yield | Key Observations |

|---|---|---|

| p-substituted amines | High | Strong reactivity |

| o-substituted amines | Low | Trace product formation |

| Halogen substituents | Moderate | Yield inversely related to electronegativity |

This rearrangement is pivotal in generating heterocyclic compounds with potential anticancer activity. For instance, derivatives synthesized via this pathway showed IC₅₀ values < 10 μM against MDA-MB-231 breast cancer cells .

Research Findings and Data Trends

-

Microwave-Assisted Synthesis : Yields of 95% for methanimidamide derivatives under microwave conditions highlight the method’s efficiency compared to traditional heating .

-

Substituent Effects : Electron-donating groups enhance Dimroth rearrangement efficiency, while electron-withdrawing groups (e.g., halogens) reduce yields .

-

Biological Activity : All synthesized thieno[2,3-d]pyrimidines demonstrated inhibitory effects on MDA-MB-231 cells , with compound l showing superior activity to PTX .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methanimidamide derivatives, including N'-(2-fluorophenyl)-N,N-dimethyl-, in the development of anticancer agents. For instance, compounds derived from methanimidamide have shown promising cytotoxic effects against breast cancer cell lines such as MDA-MB-231. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis, making these compounds candidates for further development as chemotherapeutic agents .

Antimicrobial Properties

Methanimidamide derivatives have also been evaluated for their antimicrobial activity. Research indicates that certain modifications to the methanimidamide structure can enhance its efficacy against a range of bacterial strains. The introduction of fluorine atoms, such as in N'-(2-fluorophenyl)-N,N-dimethyl-, has been associated with improved interaction with bacterial cell membranes, leading to increased antimicrobial potency .

Agricultural Chemistry

Pesticidal Applications

The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems suggests that methanimidamide derivatives could be designed to target specific pests or weeds while minimizing impact on non-target organisms. Research into structure-activity relationships (SAR) is ongoing to optimize these compounds for agricultural use .

Material Science

Polymeric Applications

In material science, methanimidamide derivatives are being explored for their utility in synthesizing novel polymers with specific mechanical and thermal properties. The incorporation of fluorinated groups can enhance the stability and performance of these materials under varying environmental conditions. Studies are investigating the use of such compounds in coatings and composite materials that require enhanced durability and resistance to degradation .

Synthesis and Characterization

The synthesis of methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl- typically involves straightforward reaction pathways that can be optimized for yield and purity. The general approach includes:

- Starting Materials : 2-fluoroaniline and dimethylformamide.

- Reaction Conditions : Refluxing in a suitable solvent under inert atmosphere.

- Characterization Techniques : Products are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity .

Case Studies

Mechanism of Action

The mechanism by which N’-(2-Fluorophenyl)-N,N-dimethylformimidamide exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Note: Data marked with * are inferred from structural analogs.

Key Observations :

Toxicity and Regulatory Status

- Chlordimeform: Banned globally due to carcinogenicity (bladder cancer risk) and environmental persistence .

- Fluorinated Analog: Limited data, but fluorine’s metabolic stability might reduce toxic metabolite formation compared to chlorine. However, fluorinated aryl amines can still pose risks, necessitating further toxicological studies.

Biological Activity

Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.

Chemical Structure and Properties

Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl- is characterized by its unique chemical structure which includes a fluorophenyl group and dimethylamino substituents. The molecular formula is , and it is classified under the category of methanimidamides. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic effects.

Synthesis

The synthesis of Methanimidamide derivatives typically involves reactions such as Dimroth rearrangement and Gewald reactions. These methods have been optimized to yield high purity compounds with significant biological activity. For instance, a related compound was synthesized via microwave-assisted techniques, achieving high yields with reduced reaction times .

Anticancer Activity

Recent studies have focused on the cytotoxic effects of Methanimidamide derivatives against various cancer cell lines. In particular, research has shown that compounds with similar structures exhibit significant inhibitory effects on breast cancer cell lines such as MDA-MB-231. The IC50 values for these compounds indicate their effectiveness compared to established chemotherapeutics like paclitaxel:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Methanimidamide derivative | 27.6 | Induces apoptosis in cancer cells |

| Paclitaxel | 29.3 | Stabilizes microtubules, preventing cell division |

These findings suggest that Methanimidamide derivatives could serve as potential leads for new anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, Methanimidamide derivatives have also been evaluated for their antimicrobial activities. Studies indicate that certain derivatives demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of Methanimidamide derivatives is crucial for optimizing their biological activity. Key observations include:

- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and can improve cellular uptake.

- Dimethylamino Group : This moiety has been associated with increased cytotoxicity against cancer cells.

- Aromatic Substituents : Variations in the aromatic ring can significantly affect both anticancer and antimicrobial efficacy.

These insights are supported by various studies where modifications to the core structure led to changes in biological activity profiles .

Case Studies

- Breast Cancer Cell Line Study : A series of Methanimidamide derivatives were tested against MDA-MB-231 cells, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity. This study highlighted the potential for these compounds in developing targeted therapies for breast cancer .

- Antibacterial Efficacy Assessment : Another investigation focused on the antibacterial properties of Methanimidamide derivatives against strains such as MRSA and E. coli. The results demonstrated that certain derivatives had low toxicity towards mammalian cells while effectively inhibiting bacterial growth, indicating their potential as safe antimicrobial agents .

Q & A

Q. Methodological Approach :

- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere) to identify decomposition exotherms (expected >200°C). Compare with sulfonamide analogs, which release HF and SOₓ above 250°C .

- Replicate under inert conditions : Use Schlenk-line techniques to exclude oxidative degradation pathways .

Basic: What analytical methods quantify this compound in environmental matrices?

Answer:

- Sample prep : Solid-phase extraction (C18 cartridges, methanol elution) for aqueous samples.

- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus) with MRM transitions m/z 182→121 (quantifier) and 182→92 (qualifier). Validate against EPA Method 1694 for polar pesticides .

Advanced: What computational tools predict the compound’s environmental fate?

Answer:

- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics. The fluorine substituent increases persistence (BIOWIN score <2.5) .

- Molecular docking : Simulate interactions with acetylcholinesterase (PDB ID 1DX6) to assess neurotoxic potential, leveraging data from chlorinated analogs .

Basic: What regulatory precedents apply to this compound?

Answer:

- Analog bans : Chlordimeform (N'-(4-chloro-2-methylphenyl)-...) was prohibited under the Rotterdam Convention due to neurotoxicity. Use this precedent to guide ecotoxicity testing (e.g., Daphnia magna acute toxicity assays) .

- GHS classification : Classify as Acute Toxicity Category 3 (H301/H311) based on structural alerts from Hazardous Substances Data Bank entries .

Advanced: How to optimize reaction yields in scale-up synthesis?

Q. Methodological Steps :

- DoE approach : Vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst load (0–10 mol% BF₃) in a factorial design. Analyze via ANOVA to identify critical factors.

- In-line FTIR : Monitor imine intermediate formation (C=N stretch ~1650 cm⁻¹) to terminate reactions at >90% conversion .

Advanced: What mechanistic studies explain its reactivity in nucleophilic substitutions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.